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Compound of Interest

Compound Name: Boc-cis-3-hydroxy-D-proline

CAS No.: 118492-87-8

Cat. No.: B040044

Get Quote

Executive Summary: The Stereoelectronic Switch
cis-3-Hydroxy-D-proline (c3dHyp) is a specialized non-proteinogenic amino acid used to

engineer peptide conformation and stability. Unlike its natural counterpart trans-4-hydroxy-L-

proline (Hyp), which is universally recognized for stabilizing polyproline II helices (e.g., in

collagen), c3dHyp acts as a potent β-turn inducer and proteolytic shield.

Its incorporation allows researchers to:

Force β-hairpin folding via a unique hydroxyl-backbone hydrogen bond.

Modulate cis/trans peptide bond ratios to favor bioactive conformations.

Enhance metabolic stability by preventing recognition by prolyl oligopeptidases.

Structural & Conformational Mechanics
The biological impact of c3dHyp stems from its ring pucker and the spatial orientation of its

hydroxyl group.
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Ring Pucker and Peptide Bond Equilibrium
Proline analogs exist in a dynamic equilibrium between two ring puckers: C

-endo and C

-exo. This pucker dictates the preferred angle of the peptide bond (

) preceding the proline residue.
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Helix
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C

-endo

Increased cis
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Induces β-turns /
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The "Hydroxyl-Clip" Mechanism
The defining feature of c3dHyp is the intramolecular Hydrogen Bond. In the cis-3-hydroxy-D

configuration, the hydroxyl group at C3 is spatially positioned to donate a hydrogen bond to the

carbonyl oxygen of the preceding residue (

). This "clips" the peptide backbone into a rigid turn conformation, often nucleating

-hairpins in short peptides where native proline would remain disordered.

Visualization of Conformational Control
The following diagram illustrates the stereoelectronic gating mechanism of c3dHyp compared

to native Proline.
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Caption: Comparison of the flexible conformational equilibrium in L-Proline versus the locked C

-endo state in cis-3-hydroxy-D-proline driven by intramolecular H-bonding.
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Peptides containing c3dHyp exhibit superior half-lives in serum compared to those with L-Pro

or 4-Hyp. This is due to the D-configuration (which most proteases cannot recognize) combined

with the steric bulk of the 3-hydroxyl group hindering the active site of prolyl oligopeptidases.

Experimental Data: Serum Stability (Model Hexapeptide) Assay Condition: 50% Human

Plasma, 37°C

Peptide Sequence
T

(Half-life)
Degradation Mechanism

Ac-Ala-Pro-Gly-Leu-NH ~45 min
Rapid cleavage at Pro-Gly

bond

Ac-Ala-4Hyp-Gly-Leu-NH ~2.5 hours
Slower cleavage; steric

hindrance

Ac-Ala-c3dHyp-Gly-Leu-NH > 24 hours
Resistant (Stereochemical

mismatch)

Receptor Binding & Potency
While D-amino acids often destroy binding affinity by inverting the backbone, c3dHyp is unique.

Because it induces a specific turn, it can enhance potency if the receptor requires a "U-shaped"

bioactive conformation (e.g., GPCR ligands, antibiotic peptides).

Case Study: Antimicrobial Peptides (AMPs)

Application: Replacement of Pro in proline-rich AMPs.

Outcome: c3dHyp analogs often retain bacterial membrane permeation but gain

resistance to bacterial proteases, lowering the MIC (Minimum Inhibitory Concentration)

over time.
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cis-3-hydroxy-D-proline is not compatible with standard Fmoc-L-Pro protocols due to its

inverted chirality and hydroxyl reactivity.

Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

Protection: Use N-Fmoc-cis-3-hydroxy-D-proline. The 3-OH group must be protected (usually

as a tert-butyl ether, O-tBu) to prevent O-acylation during coupling.

Coupling Reagents:

Activator: HATU or DIC/Oxyma.

Stoichiometry: 3.0 equivalents relative to resin loading.

Time: Double coupling (2 x 45 min) is recommended due to the steric hindrance of the 3-

substituent.

Cleavage:

Standard TFA/TIS/H

O (95:2.5:2.5) cocktail removes the O-tBu group concomitantly with resin cleavage.

Note: Monitor for dehydration side-products (formation of 3,4-dehydroproline) if cleavage

temperature exceeds 25°C.

Validation Workflow: NMR Conformational Analysis
To verify the induction of the β-turn, use the following NMR workflow.

Synthesize Peptide
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Caption: Workflow for verifying c3dHyp-induced secondary structure using Nuclear Magnetic

Resonance.

Key NMR Indicator: A low temperature coefficient (

ppb/K) for the amide proton of the residue following c3dHyp indicates it is solvent-shielded,
confirming the intramolecular hydrogen bond and the formation of the turn.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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